molecular formula C14H12Cl2N2O B1678523 Pyrifenox CAS No. 88283-41-4

Pyrifenox

Cat. No. B1678523
CAS RN: 88283-41-4
M. Wt: 295.2 g/mol
InChI Key: CKPCAYZTYMHQEX-JXAWBTAJSA-N
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Description

Pyrifenox is an antifungal compound primarily used in controlling powdery mildews of field-grown fruits, mainly wine grapes, mango, and nectarine trees . It is an analytical standard with the empirical formula C14H12Cl2N2O and a molecular weight of 295.16 .


Molecular Structure Analysis

The molecular structure of Pyrifenox is characterized by the formula C14H12Cl2N2O . It exists in the Z- and E- isomeric forms .


Physical And Chemical Properties Analysis

Pyrifenox is a compound with the molecular formula C14H12Cl2N2O and a molecular weight of 295.16 . It exists in the Z- and E- isomeric forms .

Scientific Research Applications

Impact on Pesticide Residues in Tomatoes

A study by Boulaid et al. (2005) focused on the residue levels of pyrifenox in tomatoes. They analyzed the effect of household processes like washing, peeling, and cooking on these residues. The results showed that washing and peeling effectively reduced pyrifenox levels. This research provides insights into how pyrifenox behaves in agricultural produce post-harvest and through domestic processing (Boulaid et al., 2005).

Antifungal Properties Against Cryptococcus Species

Silva et al. (2020) investigated the effects of pyrifenox on two species of Cryptococcus, a significant fungal pathogen. The study revealed that pyrifenox inhibits the growth of Cryptococcus neoformans but is less effective against Cryptococcus gattii. This research suggests a potential therapeutic use of pyrifenox in treating cryptococcal infections (Silva et al., 2020).

Electrochemical Behavior and Analysis

Minchalaa et al. (2011) studied the electrochemical reduction behavior of pyrifenox. This research is significant for understanding the chemical properties of pyrifenox, particularly its reduction process, which is critical for its application in environmental analysis and possibly in agricultural formulations (Minchalaa et al., 2011).

Effect on Pesticide Degradation and Heavy Metal Accumulation

Flores et al. (2008) conducted a study to assess the impact of biofumigation combined with solarization on the degradation of pyrifenox. Their findings suggest that such treatments enhance the dissipation of pyrifenox, which is crucial for environmental safety and reducing pesticide residues in agricultural soils (Flores et al., 2008).

Safety And Hazards

Pyrifenox is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-methoxy-2-pyridin-3-ylethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-19-18-14(7-10-3-2-6-17-9-10)12-5-4-11(15)8-13(12)16/h2-6,8-9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPCAYZTYMHQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CC1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042359
Record name Pyrifenox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrifenox

CAS RN

88283-41-4
Record name Pyrifenox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88283-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrifenox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)-, O-methyloxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 13.3 g of 2',4'-dichloro-2-(3-pyridyl)-acetophenone in 40 ml of ethanol is treated with 10 g of sodium carbonate and 8.3 g of O-methylhydroxylamine hydrochloride; the mixture is subsequently heated at reflux temperature while stirring. After 4 hours, the mixture is poured onto ice and extracted with ethyl acetate. The organic phase is washed, dried over sodium sulfate and concentrated under reduced pressure to yield 2',4'-dichloro-2-(3-pyridyl)-acetophenone O-methyl oxime as the E,Z-isomer mixture in the form of a yellowish oil. Chromatographic separation on silica gel with n-hexane/ethyl acetate (4:1) as the eluant yields firstly the E-isomer (nD20 =1.5845) and then the Z-isomer (nD20 =1.5745).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
M Boulaid, A Aguilera, F Camacho… - Journal of Agricultural …, 2005 - ACS Publications
… mg/kg for pyrifenox (sum of E-pyrifenox and Z-pyrifenox) and 7 days … At the present time, the literature on pyrifenox, pyridaben, … to evaluate the residue levels of pyrifenox, pyridaben, and …
Number of citations: 105 pubs.acs.org
WU Palm, M Elend, HU Krüger, C Zetzsch - Chemosphere, 1999 - Elsevier
… pyrifenox was found to be identical for both isomers: (k OH ± σ) = (1.8 ± 0.4)·10 −11 cm 3 ·s −1 leading to half-lives of pyrifenox … the degradation behaviour of pyrifenox in the presence of …
Number of citations: 36 www.sciencedirect.com
P Masner, A Kerkenaar - Pesticide science, 1988 - Wiley Online Library
Pyrifenox, a new pyridine derivative, proved to be an inhibitor of ergosterol biosynthesis, blocking the pathway at the C‐14 demethylation step in Ustilago maydis (CD.) Cor da. In treated …
Number of citations: 24 onlinelibrary.wiley.com
C ABIVARDI, DC WEBER, S DORN - Annals of applied biology, 1998 - Wiley Online Library
The effects of deposits of commercial formulations of azinphos‐methyl, an organophosphorous insecticide and acaricide, and pyrifenox, a systemic fungicide, on artificial surfaces on the …
Number of citations: 23 onlinelibrary.wiley.com
VKA Silva, RC May, ML Rodrigues - Medical Mycology, 2020 - academic.oup.com
… Pyrifenox is an antifungal compound that affects phytopathogens by inhibiting the biosynthesis of ergosterol. In this study, we investigated the effects of pyrifenox … Pyrifenox inhibited the …
Number of citations: 4 academic.oup.com
P Minchalaa, CRP Kumara, B Kodiguttaa, S Chadive - Citeseer
ABSTRACT: Electrochemical reduction behaviour of Pyrifenox … Pyrifenox is found to be reduced in a single reduction … for the determination of Pyrifenox in an agricultural formulations …
Number of citations: 2 citeseerx.ist.psu.edu
M Reuveni, V Agapov, R Reuveni - Crop Protection, 1996 - Elsevier
… pyrifenox. Further foliar sprays of mono- or dipotassium phosphate, sodium bicarbonate (1%) and pyrifenox … Pyrifenox was not significantly more effective in controlling S. fuliginea than …
Number of citations: 139 www.sciencedirect.com
C Deweer, A Siah, K Sahmer… - … in Agricultural and Applied …, 2012 - europepmc.org
… also resistant for pyrifenox. This study shows a shift in sensitivity to epoxiconazole and pyrifenox in … a relationship between resistance to epoxiconazole and pyrifenox in M. graminicola. …
Number of citations: 1 europepmc.org
AL O'LEARY, AL Jones, GR Ehret - Plant disease, 1987 - pascal-francis.inist.fr
Application rates and spray intervals for apple scab control with flusilazol and pyrifenox … Application rates and spray intervals for apple scab control with flusilazol and pyrifenox … Pyrifenox …
Number of citations: 22 pascal-francis.inist.fr
YL Li, WS Wu - 植物病理學會刊, 2002 - airitilibrary.com
… Difenoconazole,prochloraz 與pyrifenox 在湛度1ppm 時可以顯地(p=0.05)抑制A.dianthicola 的菌絲生長;日本石竹及康乃馨的種子以difenoconazoel或pyrifenox 處理後,所產生的罹病幼苗…
Number of citations: 5 www.airitilibrary.com

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